molecular formula C10H12N2O B3043411 2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile CAS No. 86147-93-5

2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile

Cat. No. B3043411
CAS RN: 86147-93-5
M. Wt: 176.21 g/mol
InChI Key: IRDYATXCQRCAGX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile, also known as MMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antitumorigenic and Antiangiogenic Effects of Estrogen Metabolites

Catechol estrogens, which share a phenolic moiety similar to "2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile", have been studied for their antitumorigenic and antiangiogenic effects. The research suggests that exogenously administered 2-methoxyestradiol, an estrogen metabolite, exhibits significant antitumorigenic and antiangiogenic activities in vitro and in vivo. This indicates a protective effect against estrogen-induced cancers in target organs, suggesting a potential for cancer prevention or therapy (Zhu & Conney, 1998).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, some of which contain methoxyphenyl groups, have been developed to measure amyloid in vivo in the brain of Alzheimer's disease patients. This breakthrough technique enables early detection of Alzheimer's disease and is crucial for evaluating new antiamyloid therapies. It highlights the role of chemical compounds in advancing Alzheimer's disease diagnosis and treatment (Nordberg, 2007).

Advanced Oxidation Processes for Acetaminophen Degradation

The degradation of acetaminophen, a compound structurally distinct but relevant in the context of pharmaceutical pollutants, has been explored using advanced oxidation processes (AOPs). This research underscores the importance of chemical compounds in environmental remediation, particularly in degrading persistent pharmaceutical contaminants in water (Qutob et al., 2022).

Pharmacological Properties and Clinical Use of Metoclopramide

Metoclopramide, a compound with a benzamide group similar to the query compound, has been reviewed for its pharmacological properties and clinical use. It demonstrates the broad application of chemically related compounds in various gastrointestinal disorders, highlighting their potential therapeutic benefits and the importance of understanding their mechanisms of action (Pinder et al., 2012).

properties

IUPAC Name

2-(4-methoxyphenyl)-2-(methylamino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-10(7-11)8-3-5-9(13-2)6-4-8/h3-6,10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDYATXCQRCAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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